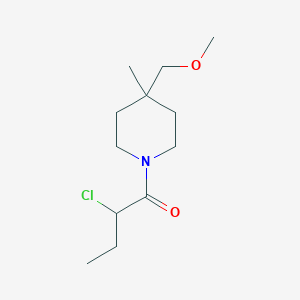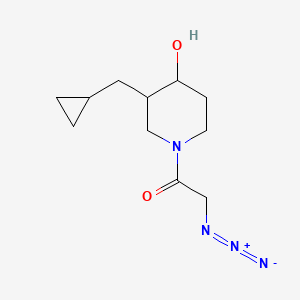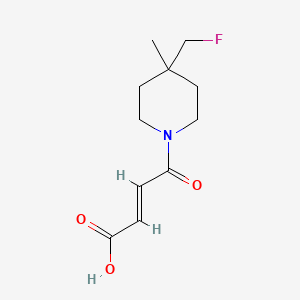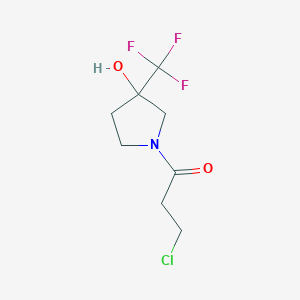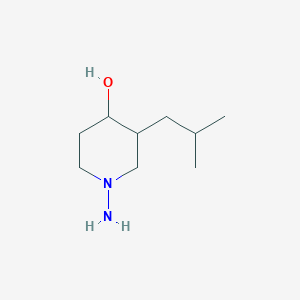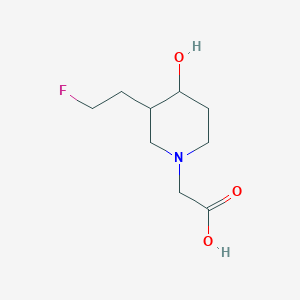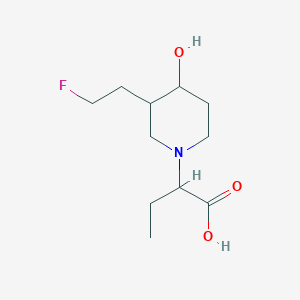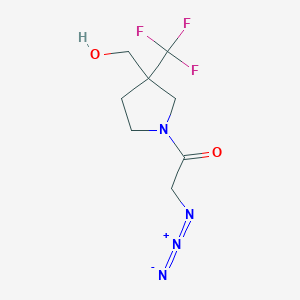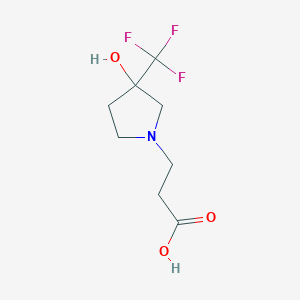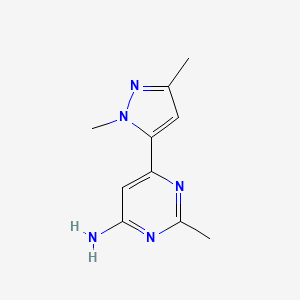
6-(1,3-二甲基-1H-吡唑-5-基)-2-甲基嘧啶-4-胺
描述
6-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research has explored its use in drug development, particularly in the treatment of diseases like malaria and leishmaniasis. Industry: The compound's properties make it useful in the development of new materials and catalysts.
作用机制
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a way that leads to their antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
生化分析
Biochemical Properties
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity.
Cellular Effects
The effects of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole-bearing compounds, including 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine, have shown promising anticoronavirus and antitumoral activities . These effects are mediated through the inhibition of tubulin polymerization, which is crucial for cell division and proliferation.
Molecular Mechanism
At the molecular level, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound’s interaction with hydrazine-coupled pyrazoles has been shown to result in significant antileishmanial and antimalarial activities . These interactions often involve the formation of stable complexes that alter the normal function of the target biomolecules.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biochemical activity over time . Prolonged exposure can lead to gradual degradation, which may affect its efficacy in long-term applications.
Dosage Effects in Animal Models
The effects of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial pharmacological effects, such as antileishmanial and antimalarial activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with other biomolecules and its overall biochemical efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually synthesized through the reaction of hydrazines with β-diketones or β-ketoesters under acidic conditions.
Substitution at the Pyrazole Ring: The pyrazole core is then functionalized by introducing the appropriate substituents, such as methyl groups, at positions 1 and 3.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed by reacting the substituted pyrazole with amidines or ureas under thermal or catalytic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
化学反应分析
Types of Reactions: 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Pyrazolone derivatives.
Reduction Products: Reduced pyrimidines or amines.
Substitution Products: Various substituted pyrimidines.
相似化合物的比较
1,3-Dimethyl-1H-pyrazol-5-ylboronic acid
1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazol-5-ol
Uniqueness: 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine stands out due to its specific structural features and potential applications. While similar compounds may share the pyrazole core, the presence of the pyrimidine ring and the specific substitution pattern contribute to its unique properties and reactivity.
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its applications in medicine, agriculture, and material science continue to drive research and development efforts.
属性
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-4-9(15(3)14-6)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDDWWOKJPTEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



